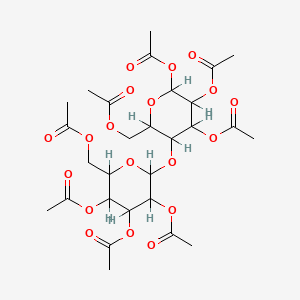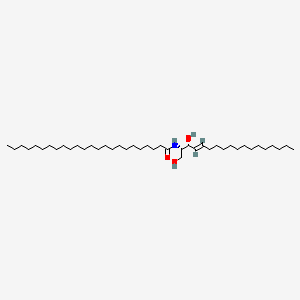![molecular formula C5H14N4O2 B7796904 N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide](/img/structure/B7796904.png)
N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide
Übersicht
Beschreibung
N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide: is a chemical compound with unique properties and applications. It is known for its [specific characteristic or use], making it valuable in various fields such as [mention fields like chemistry, biology, medicine, or industry].
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide involves [describe the synthetic routes]. The reaction conditions typically include [mention temperature, pressure, solvents, catalysts, etc.]. For example, [provide a specific reaction if known].
Industrial Production Methods
In industrial settings, This compound is produced using [describe industrial methods]. These methods are optimized for large-scale production and often involve [mention any specific equipment or techniques used].
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide: undergoes various chemical reactions, including:
Oxidation: [Describe the oxidation reactions it undergoes].
Reduction: [Describe the reduction reactions it undergoes].
Substitution: [Describe the substitution reactions it undergoes].
Common Reagents and Conditions
The common reagents used in reactions with This compound include [list reagents]. The typical conditions for these reactions are [mention temperature, pressure, solvents, etc.].
Major Products
The major products formed from these reactions are [list products]. These products are significant because [explain their importance].
Wissenschaftliche Forschungsanwendungen
N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide: has a wide range of applications in scientific research, including:
Chemistry: [Describe its use in chemical research].
Biology: [Describe its use in biological research].
Medicine: [Describe its use in medical research].
Industry: [Describe its industrial applications].
Wirkmechanismus
The mechanism by which N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide exerts its effects involves [describe the mechanism]. It targets [mention molecular targets] and affects [mention pathways involved].
Vergleich Mit ähnlichen Verbindungen
N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide: can be compared with similar compounds such as [list similar compounds]. Its uniqueness lies in [highlight unique properties or applications]. For example, compared to [similar compound], This compound [describe how it differs].
Eigenschaften
IUPAC Name |
N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4O2/c1-6-4-3-5-8(2)9(11)7-10/h6,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAGAUVQMYPYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)N(N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCCN(C)N(N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carboximidothioic acid](/img/structure/B7796844.png)
![sodium;(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7796849.png)


![4-chloro-3H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B7796879.png)


![2-methoxy-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796901.png)
![N-[3-aminopropyl(propan-2-yl)amino]-N-hydroxynitrous amide](/img/structure/B7796903.png)


